molecular formula C14H8F4O2 B1320374 3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 926222-59-5

3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B1320374
M. Wt: 284.2 g/mol
InChI Key: FOMRSNDIYBAOSO-UHFFFAOYSA-N
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Description

The compound "3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid" is a fluorinated biphenyl with a carboxylic acid functional group. This structure suggests potential reactivity typical of carboxylic acids, such as the formation of acyl chlorides, esters, and amides, as well as the influence of the fluorine atoms on its chemical behavior.

Synthesis Analysis

The synthesis of fluorinated carboxylic acids can involve various fluorination reagents and strategies. For instance, the use of 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) has been shown to be effective in the deoxyfluorination of carboxylic acids to afford various acyl fluorides . This method could potentially be applied to the synthesis of the trifluoromethylated biphenyl carboxylic acid , although the specific synthesis of this compound is not detailed in the provided papers.

Molecular Structure Analysis

Fluorinated carboxylic acids often exhibit rich conformational landscapes due to the influence of fluorine atoms. For example, a study on 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid revealed two dominant conformers, both taking on the Z form of the carboxylic acid group . This suggests that the molecular structure of "3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid" could also exhibit interesting conformational characteristics due to the presence of fluorine atoms.

Chemical Reactions Analysis

Fluorinated carboxylic acids can undergo various chemical reactions. Lactonization reactions of carboxylic acid-substituted fluorodihydropyridines with electrophiles have been observed, where electrophilic fluorine can lead to the formation of both mono and gem-difluorolactones . Additionally, the replacement of a carboxyl function by fluorine, known as fluorodecarboxylation, can be achieved with reagents like xenon difluoride . These reactions could be relevant to the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated carboxylic acids are influenced by the presence of fluorine atoms. For example, the solubility, thermal stability, and moisture absorption of polymers derived from fluorinated diamines and dianhydrides can be significantly improved . Similarly, the compound "3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid" may exhibit unique properties such as increased stability and altered solubility due to the trifluoromethyl group and the fluorine atoms on the biphenyl ring.

Scientific Research Applications

Organic Synthesis and Functionalization

  • Regiochemical Functionalization : The compound is used in the regiochemically exhaustive functionalization of aromatic and heterocyclic substrates. This process facilitates the introduction of additional substituents, especially functional groups, at any unoccupied position on the aromatic ring, thereby creating a variety of new building blocks for further chemical synthesis. Such functionalization is essential for developing therapeutic or pesticidal agents. The fluorine labels in the core materials can modulate key biological parameters like acidity and lipophilicity (Schlosser, 2005).

Chemistry of Fluoroform and Trifluoromethylation

  • Trifluoromethylation of Ketones and Sulfonyl Fluorides : The compound plays a role in the trifluoromethylation of ketones and arylsulfonyl fluorides using fluoroform, demonstrating its utility in organic synthesis, particularly in the creation of α-trifluoromethyl carbinols and aryl triflones (Okusu et al., 2015).

Material Science and Polymer Chemistry

  • Polymer Synthesis : The compound is integral in synthesizing novel poly(arylene ether)s with high thermal stability and solubility in various organic solvents. These polymers show potential in various industrial applications due to their physical properties (Salunke, Ghosh, & Banerjee, 2007).

Pharmaceutical Applications

  • Antibacterial Agent Synthesis : Derivatives of the compound have been evaluated for their antibacterial activity, particularly in the synthesis of novel arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids. These derivatives exhibit promising in vitro and in vivo antibacterial efficacy (Chu et al., 1986).

properties

IUPAC Name

2-fluoro-4-[3-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-12-7-9(4-5-11(12)13(19)20)8-2-1-3-10(6-8)14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMRSNDIYBAOSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588075
Record name 3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

CAS RN

926222-59-5
Record name 3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of compound 26a (75 mg, 0.345 mmol), compound 15b (80 mg, 0.42 mmol), and Cs2CO3 (282 mg, 0.864 mmol) in dioxane (9 mL) and EtOH (3 mL) was added Pd(dppf)Cl2 (0.0252 g, 0.0345 mmol). The reaction mixture was stirred at 80° C. for 3 h. After cooling, the solid was removed by filtration and washed with CH3OH. The filtrate was concentrated. The crude compound 26b was purified by reverse phase chromatography.
[Compound]
Name
compound 26a
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
282 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.0252 g
Type
catalyst
Reaction Step Two

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